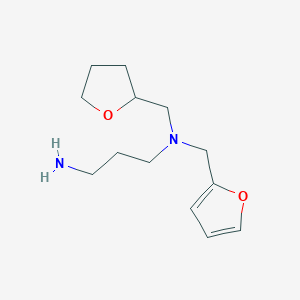

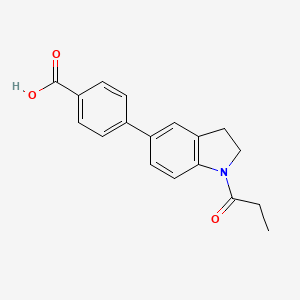

N-(2-Furylmethyl)-N-(tetrahydrofuran-2-ylmethyl)propane-1,3-diamine

Descripción general

Descripción

N-(2-Furylmethyl)-N-(tetrahydrofuran-2-ylmethyl)propane-1,3-diamine, also known as 2-Furylmethylene-tetrahydrofuran-2-ylmethylpropane-1,3-diamine, is a versatile organic compound used in various fields of research, including organic synthesis, drug development, and biochemistry. It is a member of the family of compounds known as propane-1,3-diamines, which are characterized by their two nitrogen atoms connected by a single carbon atom. The compound has a molecular formula of C9H17N3, and its molecular weight is 173.25 g/mol.

Aplicaciones Científicas De Investigación

Gas Separation and Membrane Technology

Supported Ionic Liquid Membranes (SILMs) outperform standard polymers for gas separations like CO2/N2 and CO2/CH4, especially under continuous flow mixed gas conditions. Research into SILMs involves understanding the physical chemistry of Room Temperature Ionic Liquids (RTILs) and considering benchmarks for performance. SILMs' permeabilities and selectivities for various gas pairs have been extensively studied. It is recommended that future research should focus on SILMs made from RTILs with smaller molar volumes, and consider dominant solvent/solvent interactions in functionalized RTILs rather than just solute/solvent interactions (Scovazzo, 2009).

Biochemical Production

1,3-Propanediol and 2,3-butanediol are biologically produced chemicals with wide applications. The review highlights the significant cost of separating these diols from fermentation broth, which constitutes more than 50% of the total costs in their microbial production. Various methods like evaporation, distillation, and membrane filtration have been studied for the separation and recovery of these diols. The review suggests that no single method is yet sufficiently efficient and that improvements are needed in yield, purity, and energy consumption (Xiu & Zeng, 2008).

Combustion and Energy

A comprehensive review of the measurements and data analysis of laminar burning velocities for various fuel+air mixtures is presented. Understanding laminar burning velocity is crucial for characterizing premixed combustion properties, developing new kinetic models, and calibrating turbulent combustion models. The review provides a direct comparison of power exponents for temperature and pressure obtained from different experiments and kinetic mechanisms, offering an independent validation tool for kinetic schemes (Konnov et al., 2018).

Material Science

The review on novel brominated flame retardants (NBFRs) discusses their occurrence in indoor air, dust, consumer goods, and food, along with their potential risks. It identifies the need for more research on their occurrence, environmental fate, and toxicity. The review highlights the need for optimized analytical methods and further research on indoor environments, emission sources, and potential leaching of NBFRs (Zuiderveen et al., 2020).

Propiedades

IUPAC Name |

N'-(furan-2-ylmethyl)-N'-(oxolan-2-ylmethyl)propane-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N2O2/c14-6-3-7-15(10-12-4-1-8-16-12)11-13-5-2-9-17-13/h1,4,8,13H,2-3,5-7,9-11,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZKPEICSLPFZDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CN(CCCN)CC2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-Furylmethyl)-N-(tetrahydrofuran-2-ylmethyl)propane-1,3-diamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8'-Chloro-5'H-spiro[piperidine-4,4'-pyrrolo[1,2-a]quinoxaline]](/img/structure/B1392582.png)

![[4-[1-(4-Fluorophenyl)-1H-pyrazol-4-yl]-3,6-dihydropyridin-1(2H)-yl]acetic acid](/img/structure/B1392584.png)

![2-[2-(4-Chlorophenyl)-2-oxoethyl]cyclohexane-1,3-dione](/img/structure/B1392587.png)

![6-Methyl-3-[(4-methylphenyl)thio]-1H-indole-2-carboxylic acid](/img/structure/B1392588.png)

![4-({[4-(Azepan-1-ylmethyl)piperidin-1-yl]carbonyl}-amino)benzoic acid hydrochloride](/img/structure/B1392598.png)

![Methyl 3-amino-4-[(2-methoxyethyl)amino]benzoate](/img/structure/B1392600.png)

![4-Hydroxy-2'-[(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)sulfonyl]-4'-sulfobiphenyl-3-carboxylic acid](/img/structure/B1392601.png)